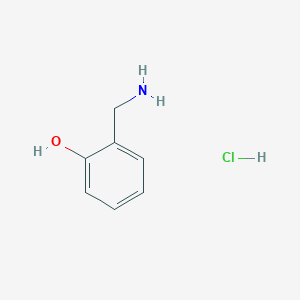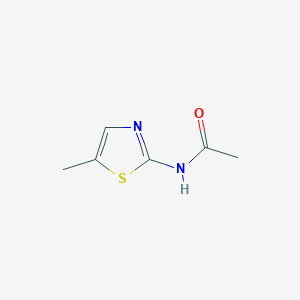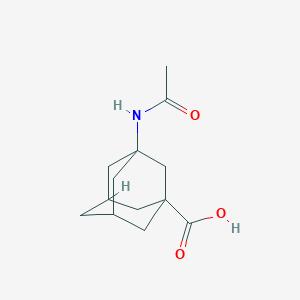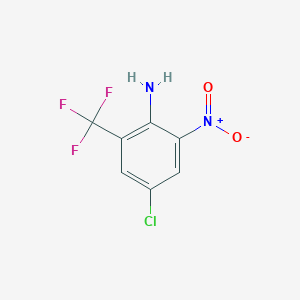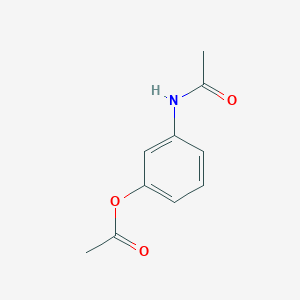![molecular formula C12H10Br2N2S2 B112918 2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline CAS No. 7038-31-5](/img/structure/B112918.png)
2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline
Vue d'ensemble
Description
2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline is a chemical compound with the CAS Number: 7038-31-5 . Its molecular formula is C12H10Br2N2S2 and it has a molecular weight of 406.16 . The IUPAC name for this compound is 6,6’-disulfanediylbis (3-bromoaniline) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10Br2N2S2/c13-7-1-3-11 (9 (15)5-7)17-18-12-4-2-8 (14)6-10 (12)16/h1-6H,15-16H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of related compounds, such as 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, has been reported, showcasing the utility of bromoaniline derivatives in complex organic syntheses. These compounds are characterized using techniques like X-ray crystallography, NMR, MS, and IR, highlighting their structural complexity and potential for various applications (Wang & Dong, 2009).
Biochemical and Pharmacological Research
- Bromobenzene derivatives, including bromoaniline compounds, have been synthesized and studied for their potential to alkylate protein nitrogen nucleophiles. These studies are significant for understanding the biochemical interactions and potential therapeutic applications of such compounds (Bambal & Hanzlik, 1994).
Crystallography and Material Sciences
- The crystalline structure of compounds similar to 2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline has been a subject of interest, providing insights into the molecular arrangement and potential material science applications. Such studies contribute to the understanding of molecular interactions and structural properties (Zhang, Dong, & Zhu, 1996).
Photophysical and Biomolecular Interactions
- Research on bromoaniline derivatives in photophysical analyses and biomolecular binding properties offers valuable insights. The interactions with ct-DNA and the understanding of π-stacking and hydrogen-bonding interactions are crucial for developing new therapeutic agents and understanding molecular interactions (Bonacorso et al., 2018).
Antibacterial Applications
- The synthesis and evaluation of antibacterial activity of compounds containing bromoaniline demonstrate the potential of such derivatives in developing new antibacterial agents. The effectiveness against various bacteria such as Staphylococcus aureus and Escherichia coli highlights the pharmaceutical significance of these studies (Abood, Ali, & Qabel, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2-amino-4-bromophenyl)disulfanyl]-5-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2S2/c13-7-1-3-11(9(15)5-7)17-18-12-4-2-8(14)6-10(12)16/h1-6H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGJYQWMAQOPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)SSC2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



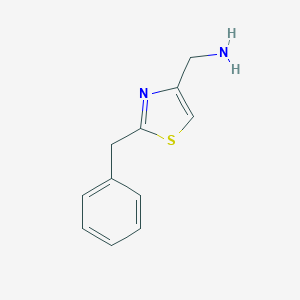
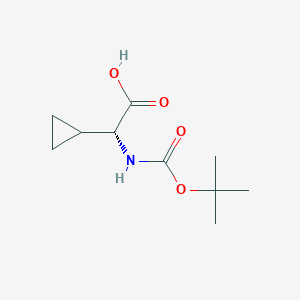
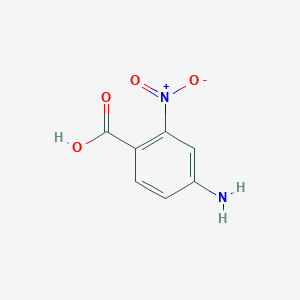
![6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112840.png)

